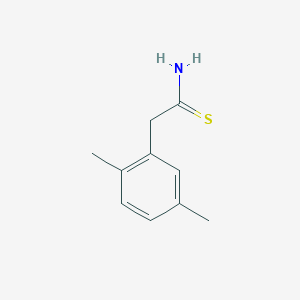
2-(2,5-Dimethylphenyl)ethanethioamide
描述
2-(2,5-Dimethylphenyl)ethanethioamide is a useful research compound. Its molecular formula is C10H13NS and its molecular weight is 179.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-(2,5-Dimethylphenyl)ethanethioamide is a compound that has garnered interest in various fields of biological research due to its potential pharmacological properties. This article explores its biological activity, synthesis, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.
Chemical Structure and Properties
The chemical formula for this compound is . Its structure features a thioamide functional group, which is known to influence its biological interactions significantly.
Antimicrobial Properties
Research has indicated that thioamides, including this compound, exhibit antimicrobial activity. A study focusing on various thioamide derivatives demonstrated that certain substitutions enhance their efficacy against bacterial strains. Specifically, compounds with electron-donating groups showed increased antibacterial activity due to better interaction with bacterial cell membranes.
Anticancer Activity
In vitro studies have suggested that this compound may possess anticancer properties. A comparative analysis of thioamide derivatives revealed that modifications in the aromatic ring can lead to significant variations in cytotoxicity against cancer cell lines. The compound's mechanism appears to involve the induction of apoptosis in tumor cells, although further studies are required to elucidate the exact pathways involved.
The biological activity of this compound is hypothesized to stem from its ability to interact with specific molecular targets within cells. Thioamides can form complexes with metal ions or interact with enzymes involved in metabolic pathways. This interaction may inhibit key enzymatic activities or modulate receptor functions, leading to therapeutic effects .
Case Study 1: Antimicrobial Activity
A recent study evaluated the antimicrobial efficacy of several thioamides, including this compound. The results indicated that this compound effectively inhibited the growth of Gram-positive bacteria, highlighting its potential as a lead compound for developing new antibiotics.
Case Study 2: Anticancer Potential
In another investigation, researchers assessed the cytotoxic effects of various substituted thioamides on cancer cell lines. The findings showed that this compound induced significant cell death in breast cancer cells compared to control groups. The study concluded that further exploration into its structure-activity relationship could yield promising therapeutic agents for cancer treatment .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| This compound | Thioamide | Moderate | Significant |
| N-(4-Methylphenyl)thioacetamide | Thioamide | Low | Moderate |
| 3-Thiophenecarboxylic acid | Carboxylic Acid | High | Low |
属性
IUPAC Name |
2-(2,5-dimethylphenyl)ethanethioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NS/c1-7-3-4-8(2)9(5-7)6-10(11)12/h3-5H,6H2,1-2H3,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIGVLMJBOJEXIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















